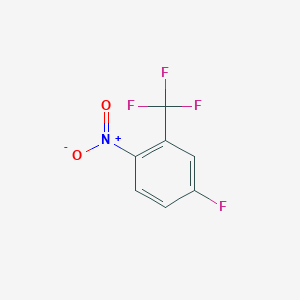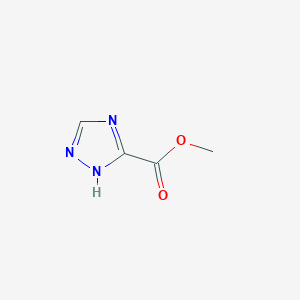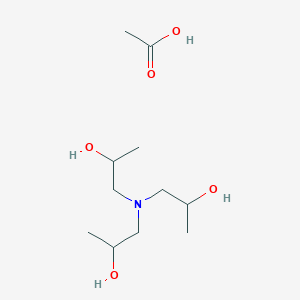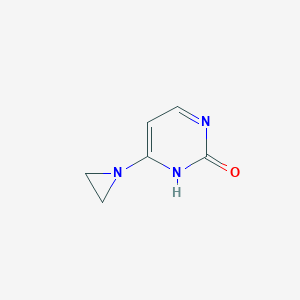
5-Fluoro-2-nitrobenzotrifluoride
Descripción general
Descripción
5-Fluoro-2-nitrobenzotrifluoride is a tri-substituted benzene derivative . It is formed by the nitration of m-fluorobenzotrifluoride . This compound is used as a monomer in the synthesis of hyperbranched poly (aryl ether) and in the preparation of androgen receptor modulators and other pharmaceutical compounds .
Synthesis Analysis
The synthesis process of 5-Fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry . The mass transfer limitation for this nitration process in the millireactor was evaluated .Molecular Structure Analysis
The molecular formula of 5-Fluoro-2-nitrobenzotrifluoride is C7H3F4NO2 . Its molecular weight is 209.10 g/mol . The InChI key is WMQOSURXFLBTPC-UHFFFAOYSA-N .Chemical Reactions Analysis
The nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent results in the formation of 5-Fluoro-2-nitrobenzotrifluoride . The yield of 5-fluoro-2-nitrobenzotrifluoride could be as high as 96.4% with the optimal composition of the mixed acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-nitrobenzotrifluoride include a density of 1.5±0.1 g/cm3, boiling point of 198.5±0.0 °C at 760 mmHg, vapour pressure of 0.5±0.3 mmHg at 25°C, enthalpy of vaporization of 41.7±3.0 kJ/mol, flash point of 88.9±0.0 °C, and index of refraction of 1.456 .Aplicaciones Científicas De Investigación
Synthesis of Active Pharmaceutical Ingredients (APIs)
5-Fluoro-2-nitrobenzotrifluoride: is a crucial intermediate in the synthesis of various APIs. Its incorporation into drug molecules can significantly enhance biological activity and therapeutic efficacy. For instance, it is used in the development of vasokinetic kinin antagonists, which are employed to treat acute, neuropathic, and inflammatory pain symptoms .
Continuous-Flow Millireactor Systems
This compound has been synthesized in a continuous-flow millireactor system, which offers a safer and more efficient protocol compared to traditional batch reactors. The enhanced mass and heat transfer rates in flow reactors allow for better control over impurities and higher process efficiency, particularly in reactions involving nitration .
Fluorine-Containing Drug Research
Fluorine substitutes, like 5-Fluoro-2-nitrobenzotrifluoride , are increasingly important in drug design due to their high biological activity, good curative effect, and low toxicity. Over the past two decades, such fluorine-containing compounds have led to the rapid development of popular antibacterial, anti-inflammatory, and analgesic drugs .
Synthesis of Hyperbranched Poly(Aryl Ether)
This compound may serve as a monomer in the synthesis of hyperbranched poly(aryl ether), a type of polymer with potential applications in various fields, including coatings, adhesives, and advanced composite materials .
Development of Androgen Receptor Modulators
5-Fluoro-2-nitrobenzotrifluoride: is used in the preparation of androgen receptor modulators. These modulators can have significant therapeutic potential in treating conditions like muscle wasting, benign prostatic hyperplasia, and certain types of cancer .
Safety and Efficiency in Chemical Synthesis
The safety and efficiency of synthesizing 5-Fluoro-2-nitrobenzotrifluoride have been evaluated using Reaction Calorimeter and Differential Scanning Calorimetry. These studies help in understanding the temperature rise and mass transfer limitations in the nitration process, which is crucial for developing safe industrial chemical processes .
Mecanismo De Acción
Target of Action
5-Fluoro-2-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
Mode of Action
The compound is formed through the nitration of 3-fluorobenzotrifluoride . The nitration process is fast and highly exothermic, with the reaction enthalpy ranging from −73 to −253 kJ/mol . The mode of action of 5-Fluoro-2-nitrobenzotrifluoride is primarily through its role as a monomer in the synthesis of hyperbranched poly (aryl ether) .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-2-nitrobenzotrifluoride are primarily related to its role as an intermediate in the synthesis of APIs . The exact pathways would depend on the specific APIs being synthesized.
Result of Action
The result of the action of 5-Fluoro-2-nitrobenzotrifluoride is the production of APIs that have various therapeutic effects . For example, when used in the synthesis of vasokinetic kinin antagonist, the resulting compound can be used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
Action Environment
The action of 5-Fluoro-2-nitrobenzotrifluoride is influenced by several environmental factors during its synthesis. These include the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature . These factors can affect the reaction performance and the quality of the resulting compound .
Safety and Hazards
Direcciones Futuras
The continuous-flow synthesis strategy of 5-Fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This strategy could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .
Propiedades
IUPAC Name |
4-fluoro-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQOSURXFLBTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278843 | |
| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrobenzotrifluoride | |
CAS RN |
393-09-9 | |
| Record name | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 393-09-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-fluoro-2-nitrobenzotrifluoride particularly interesting for polymer synthesis?
A1: 5-fluoro-2-nitrobenzotrifluoride exhibits a unique reactivity profile due to the presence of both fluorine and nitro leaving groups, each activated by different substituents on the aromatic ring []. This allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, activated by the nitro group, can be selectively displaced first. Subsequently, the nitro group, activated by the trifluoromethyl group, can be replaced. This sequential reactivity is key for controlled polymer synthesis [].
Q2: What are the advantages of incorporating trifluoromethyl groups into polymers like poly(phenylene oxide)?
A2: The incorporation of trifluoromethyl (CF3) groups into polymers can significantly enhance their properties []. These enhancements include:
Q3: How does the presence of the trifluoromethyl group influence the reactivity of the nitro leaving group in 5-fluoro-2-nitrobenzotrifluoride?
A3: The trifluoromethyl group, though not directly adjacent to the nitro group, plays a crucial role in facilitating its displacement []. The steric bulk of the CF3 group adjacent to the nitro group creates steric congestion. This congestion favors the formation of the Meisenheimer complex during SNAr reactions, leading to faster and more efficient displacement of the nitro group [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-[2-(Methoxymethoxy)propanoylamino]-3-(2-phenoxyethyl)urea](/img/structure/B123478.png)
![2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B123480.png)